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Compound of Interest

Compound Name: Desmethylrocaglamide

Cat. No.: B1639615

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
Desmethylrocaglamide, a member of the rocaglamide (or flavagline) class of natural
products. Desmethylrocaglamide, derived from plants of the Aglaia species, has
demonstrated significant potential in various experimental settings due to its potent biological
activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

Anticancer Applications
Application Notes

Desmethylrocaglamide exhibits potent antiproliferative activity against a range of cancer cell
lines, often at nanomolar concentrations.[1] Its primary mechanism of action involves the
inhibition of protein synthesis, a critical process for the rapid growth and proliferation of cancer
cells.[1][4]

Mechanism of Action:

e Inhibition of Translation Initiation: Like other rocaglates, Desmethylrocaglamide targets the
eukaryotic translation initiation factor elF4A, an RNA helicase.[1] It also interacts with
prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[4][5] This interaction disrupts the Ras-CRaf-
MEK-ERK signaling pathway, which is crucial for phosphorylating elF4E, a key factor in
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initiating protein synthesis.[4][5] The inhibition of translation leads to the downregulation of
short-lived proteins essential for cell cycle progression, such as the oncogene Cdc25A.[4]

o Cell Cycle Arrest and Apoptosis: By disrupting the cell cycle, Desmethylrocaglamide
treatment leads to G2/M phase arrest in cancer cells.[6] It also induces apoptosis
(programmed cell death) by activating pro-apoptotic proteins like p38 and JNK, while
inhibiting the anti-apoptotic Mcl-1 protein.[4][5] In treated cells, this is evidenced by the
increased cleavage of caspases (caspase-3 and -7) and poly(ADP-ribose) polymerase
(PARP).[6]

o Targeted Cancer Types: Experimental data shows particular efficacy against sarcomas,
including malignant peripheral nerve sheath tumors (MPNSTS), osteosarcoma, Ewing
sarcoma, and rhabdomyosarcoma.[6]

Quantitative Data: Anticancer Activity

The following table summarizes the growth-inhibitory activity of Desmethylrocaglamide and
related compounds against various human cancer cell lines.
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Compound Cell Line Cancer Type IC50 Value Reference
Desmethylrocagl )
] A549 Lung Carcinoma 1-30 ng/mL [1]
amide
Desmethylrocagl ]
) HT29 Colon Carcinoma  1-30 ng/mL [1]
amide
Desmethylrocagl Breast
. MCF-7 _ 1-30 ng/mL [1]
amide Carcinoma
. Nasopharynx
Rocaglamide KB ) 8.7 uM 2]
Carcinoma
Didesmethylroca
, STS26T MPNST ~10 nM (GI50) [6]
glamide
Rocaglamide STS26T MPNST ~10 nM (GI50) [6]
Rocaglamide TC32 Ewing Sarcoma ~10 nM (GI150) [6]
Rocaglamide 143B Osteosarcoma ~10 nM (GI150) [6]
) Rhabdomyosarc
Rocaglamide RD ~10 nM (GI150) [6]
oma

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent
the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol describes a standard method for assessing the effect of Desmethylrocaglamide

on cancer cell viability.

Objective: To determine the IC50 value of Desmethylrocaglamide in a specific cancer cell

line.

Materials:

o Cancer cell line of interest (e.g., A549)
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e Complete culture medium (e.g., DMEM with 10% FBS)
+ Desmethylrocaglamide (stock solution in DMSO)
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)

e Phosphate-Buffered Saline (PBS)

e Multichannel pipette

o Microplate reader (570 nm wavelength)
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell
attachment.

o Compound Treatment: Prepare serial dilutions of Desmethylrocaglamide in culture medium
from the DMSO stock. The final DMSO concentration in all wells should be <0.1%. Add 100
uL of the diluted compound to the respective wells. Include a vehicle control (medium with
DMSO) and a blank control (medium only).

 Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

o MTT Addition: After incubation, remove the medium and add 100 pL of fresh medium and 10
puL of MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active
mitochondria will convert the yellow MTT into purple formazan crystals.

e Formazan Solubilization: Carefully remove the MTT solution. Add 100 pL of DMSO to each
well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure
complete dissolution.
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o Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

e Analysis: Subtract the background absorbance (blank wells). Calculate the percentage of cell
viability for each concentration relative to the vehicle control. Plot the viability percentage
against the log of the compound concentration and determine the IC50 value using non-
linear regression analysis.

Visualization: Mechanism of Action in Cancer
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Caption: Desmethylrocaglamide’'s anticancer mechanism.

Anti-inflammatory Applications
Application Notes

Desmethylrocaglamide and other flavaglines have demonstrated significant anti-inflammatory
properties.[1] The primary mechanism is the inhibition of the transcription factor Nuclear Factor-
kappa B (NF-kB), which is a central regulator of the immune and inflammatory response.[1] By
suppressing NF-kB, Desmethylrocaglamide can reduce the expression of pro-inflammatory
genes, such as cytokines and chemokines. This effect is observed in a dose-dependent
manner and does not show significant toxicity to primary blood T cells at effective
concentrations.[2]

Quantitative Data: Anti-inflammatory Activity
Effective

Compound Assay Effect . Reference
Concentration

Desmethylrocagl ~ NF-kB Activity Dose-dependent 100 pg/mL (for
amide Inhibition inhibition antifungal)
) NF-kB Activity Dose-dependent
Rocaglamide o o N/A [1]
Inhibition inhibition
Didesmethylroca  NF-kB Activity Dose-dependent N/A 1
glamide Inhibition inhibition

Note: Specific IC50 values for NF-kB inhibition by Desmethylrocaglamide were not detailed in
the provided search results, but its activity is confirmed.

Experimental Protocol: NF-kB Luciferase Reporter
Assay

This protocol is used to quantify the inhibitory effect of Desmethylrocaglamide on NF-kB
transcriptional activity.
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Objective: To measure the dose-dependent inhibition of NF-kB activity by

Desmethylrocaglamide.

Materials:

A suitable cell line (e.g., HEK293T)

NF-kB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
Transfection reagent

Complete culture medium

Desmethylrocaglamide

An inflammatory stimulus (e.g., TNF-a or Phorbol Myristate Acetate - PMA)
96-well white, clear-bottom plates

Dual-Luciferase Reporter Assay System

Luminometer

Procedure:

Transfection: Co-transfect cells in a 96-well plate with the NF-kB firefly luciferase reporter
plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
Incubate for 24 hours.

Compound Pre-treatment: Treat the transfected cells with various concentrations of
Desmethylrocaglamide for 1-2 hours.

Stimulation: Induce NF-kB activation by adding an inflammatory stimulus (e.g., 10 ng/mL
TNF-a) to the wells. Include a non-stimulated control and a stimulated vehicle control.

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
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o Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla
luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer,
following the manufacturer's protocol.

o Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for
each well to control for transfection efficiency and cell number. Calculate the percentage of
NF-kB inhibition for each Desmethylrocaglamide concentration relative to the stimulated
vehicle control.

Visualization: Inhibition of NF-kB Signaling
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Caption: Inhibition of the NF-kB inflammatory pathway.
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Other Experimental Applications
Application Notes

Beyond anticancer and anti-inflammatory activities, Desmethylrocaglamide and its parent
compounds have been evaluated for other biological effects.

« Insecticidal Activity: Rocaglates were initially studied for their potent insecticidal properties,
with activities comparable to the well-known natural insecticide azadirachtin.
Didesmethylrocaglamide showed very high activity against the pest Spodoptera littoralis.[1]

o Antifungal Activity: Bioassay-guided fractionation of Aglaia extracts has led to the isolation of
flavaglines, including didesmethylrocaglamide, which exhibit significant antifungal activities
against various microfungi.[1]

 Antiviral Activity: The rocaglate class demonstrates broad-spectrum antiviral activity against
a range of RNA viruses, including coronaviruses, Ebola, and Zika virus.[7][8][9] The
mechanism is consistent with their inhibition of the host cell's elF4A-dependent translation,
which many viruses rely on for replication.[7][8] While specific data for
Desmethylrocaglamide is less detailed, its shared mechanism of action suggests similar
potential.

Quantitative Data: Insecticidal and Antifungal Activity
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Compound Organism Assay Type Value Reference
Didesmethylroca  Spodoptera )
] ) ) Survival Rate LC50: 0.8 ppm [1]
glamide littoralis
Didesmethylroca  Spodoptera o
) ) ) Growth Inhibition ~ EC50: 0.05 ppm [1]
glamide littoralis
] ] Spodoptera )
Azadirachtin ) ] Survival Rate LC50: 0.9 ppm [1]
littoralis
. . Spodoptera -
Azadirachtin ] ) Growth Inhibition ~ EC50: 0.04 ppm [1]
littoralis
Didesmethylroca  Various o Significant
) ) ] Growth Inhibition o [1]
glamide microfungi Activity
Desmethylrocagl  Various o
. i ) Growth Inhibition 100 pg/mL [1]
amide microfungi

Note: LC50 (Lethal Concentration 50%) is the concentration that kills 50% of a test population.

EC50 (Effective Concentration 50%) is the concentration that causes a 50% maximal effect.

Experimental Protocol: Antifungal Susceptibility Testing

(Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of

Desmethylrocaglamide against a fungal strain.

Objective: To determine the lowest concentration of Desmethylrocaglamide that inhibits

visible fungal growth.

Materials:

e Fungal strain (e.g., Candida albicans)

e Liquid broth medium (e.g., RPMI-1640)

o Desmethylrocaglamide
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e 96-well microtiter plates

e Spectrophotometer or microplate reader (600 nm)
» Positive control antifungal (e.g., Fluconazole)
Procedure:

e Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI
(Clinical and Laboratory Standards Institute) guidelines.

o Compound Dilution: Prepare a two-fold serial dilution of Desmethylrocaglamide in the broth
medium directly in the 96-well plate.

« Inoculation: Add the fungal inoculum to each well, resulting in a final concentration of
approximately 0.5-2.5 x 10"3 CFU/mL.

e Controls: Include a positive control (fungus with no compound) and a negative control (broth
only).

 Incubation: Incubate the plate at 35°C for 24-48 hours.

e MIC Determination: The MIC is the lowest concentration of Desmethylrocaglamide at which
there is no visible growth. This can be determined visually or by measuring the optical
density (OD) at 600 nm. The MIC is the concentration in the first well that appears clear or
shows a significant reduction in OD compared to the positive control.

Visualization: Bioactivity Screening Workflow
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Caption: General experimental workflow for bioactivity screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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